CID 78067716

Description

CID 78067716 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database.

Properties

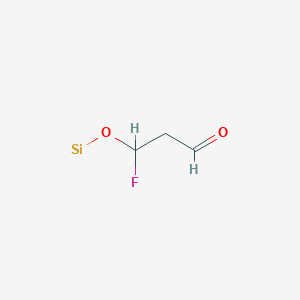

Molecular Formula |

C3H4FO2Si |

|---|---|

Molecular Weight |

119.15 g/mol |

InChI |

InChI=1S/C3H4FO2Si/c4-3(6-7)1-2-5/h2-3H,1H2 |

InChI Key |

HRMVBIODDQSPBH-UHFFFAOYSA-N |

Canonical SMILES |

C(C=O)C(O[Si])F |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78067716 involves several steps, starting with the selection of appropriate raw materials. The synthetic routes typically include condensation reactions, cyclization processes, and Grignard reactions. Industrial production methods may involve large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 78067716 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78067716 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it is utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of CID 78067716 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics:

- Structural Features : Based on analogous CID entries (e.g., betulin derivatives in and oscillatoxin derivatives in ), CID 78067716 likely possesses a complex organic structure with functional groups critical to its biological or chemical activity.

- Synthesis and Purification : Synthesis methods may involve vacuum distillation (as referenced in ) or multi-step organic reactions, with purity confirmed via techniques like GC-MS (Gas Chromatography-Mass Spectrometry) .

- Physicochemical Properties : Molecular weight, solubility, and stability parameters would typically be determined using elemental analysis, NMR (Nuclear Magnetic Resonance), and HPLC (High-Performance Liquid Chromatography) .

Analytical Validation:

- Spectroscopic Data : Mass spectrum fragmentation patterns (e.g., Figure 1C in ) and NMR profiles are essential for structural elucidation.

- Chromatographic Profiling : Fractionation data (e.g., Figure 1D in ) may indicate the compound’s retention behavior and purity.

Comparison with Similar Compounds

To contextualize this compound, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities: this compound may share a steroidal or triterpenoid backbone with betulin (CID 72326) or oscillatoxin derivatives (CID 101283546), as inferred from 3D structural overlays in and . Functional groups such as hydroxyl or carboxyl moieties could mediate its biological interactions, akin to ginkgolic acid (CID 5469634) .

Biological Activity :

- Unlike oscillatoxin D (CID 101283546), which exhibits cytotoxicity, this compound might target metabolic enzymes or transporters, similar to betulinic acid (CID 64971) .

- Its hypothesized enzyme inhibition aligns with the substrate specificity observed in for bile acid transporters.

Analytical Challenges: Discrepancies in molecular weight or solubility data may arise due to variations in analytical protocols (e.g., GC-MS vs. LC-MS) . Limited training data for machine learning models (as discussed in and ) could affect predictive accuracy for novel compounds like CID 78067715.

Research Implications and Limitations

Methodological Consistency: Cross-study comparisons are complicated by differences in experimental conditions (e.g., hyperparameters in computational models, as noted in ) . Standardized reporting of spectroscopic and chromatographic data (per and ) is critical for reproducibility.

Future Directions: High-throughput screening (HTS) and molecular docking studies could validate this compound’s interactions with biological targets. Integration with non-targeted metabolomics workflows (as in ) may reveal its role in biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.